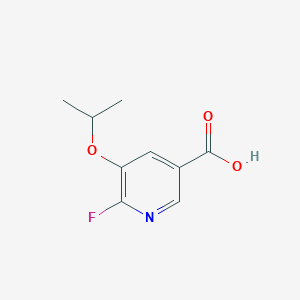

6-Fluoro-5-isopropoxynicotinic acid

Description

Contextualization within Nicotinic Acid Chemistry and Fluorine Chemistry

The scientific importance of 6-Fluoro-5-isopropoxynicotinic acid is best understood by examining its two parent fields: nicotinic acid chemistry and fluorine chemistry.

Nicotinic Acid Chemistry: Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for human health and a versatile building block in chemical synthesis. echemi.comnih.gov Its derivatives are a core component of many agrochemicals and have been explored for various therapeutic applications, including the development of anti-inflammatory agents. usda.govrsc.org The pyridine (B92270) ring and carboxylic acid group of nicotinic acid provide multiple reaction sites, allowing chemists to create a diverse array of derivative compounds. rsc.org

Fluorine Chemistry: The introduction of fluorine into organic molecules is a widely used strategy in modern medicinal chemistry to enhance the properties of a potential drug. nih.gov Due to its high electronegativity and small size, fluorine can significantly alter a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity. chemscene.com Blocking sites of metabolic oxidation with fluorine can prolong a drug's activity in the body. chemscene.com This approach has been so successful that a significant percentage of new drugs approved by the FDA contain fluorine. chemscene.com

By combining a fluorinated pyridine core with an isopropoxy side chain, this compound represents a "hybrid" scaffold that leverages principles from both these chemical domains.

Evolution of Research Interest in this compound and Related Scaffolds

Research interest in this class of compounds has evolved from simpler structures to more complex, highly functionalized molecules.

Nicotinic Acid: The initial focus was on the biological activity of nicotinic acid itself and its simple derivatives.

Simple Fluorinated Nicotinic Acids: The next step was the introduction of fluorine to create compounds like 6-Fluoronicotinic acid. This molecule is a key building block for creating more complex active pharmaceutical ingredients (APIs) and has been used in the synthesis of tracers for positron emission tomography (PET) imaging. echemi.com The development of synthetic methods for such compounds, for instance, the oxidation of 2-fluoro-5-methylpyridine (B1304807), was a crucial step. nih.gov

Multi-substituted Scaffolds: The current frontier involves creating more complex derivatives to fine-tune molecular properties. This compound is an example of this, where the addition of the isopropoxy group alongside the fluorine atom offers another point of modification. This allows for more precise control over the molecule's three-dimensional shape and electronic properties, which can be critical for its interaction with biological targets. Other related scaffolds that illustrate this trend include 5-Fluoro-6-methoxynicotinic acid and 6-Fluoro-5-methylnicotinic acid. sigmaaldrich.comnih.gov

This progression demonstrates a clear trend toward creating more sophisticated and precisely engineered building blocks for the development of new chemical entities.

Current Research Landscape and Future Directions for this compound

While specific published research focusing exclusively on this compound is limited, the research landscape for closely related fluorinated nicotinic acid derivatives provides strong indications of its potential applications.

The primary area of interest lies in its use as a specialized intermediate in medicinal chemistry. The combination of the fluorine atom and the isopropoxy group makes it a candidate for developing novel therapeutic agents. For example, related fluoroquinolone structures containing a 6-fluoro-4-oxo-quinoline-3-carboxylic acid core have been synthesized and evaluated for their anti-tubercular and antibacterial properties.

A significant future direction for scaffolds like this is in the field of medical imaging. Fluorinated nicotinic acid derivatives are used to create radiotracers for PET scans. echemi.com The stable fluorine atom can be replaced with the radioactive isotope fluorine-18 (B77423). The resulting molecule can be attached to a biological targeting vector (like a peptide) and used to visualize metabolic processes or disease states, such as cancer, in the body. echemi.com

It is anticipated that future research will focus on incorporating this compound into larger, more complex molecules to evaluate their biological activity. Its unique substitution pattern may offer advantages in terms of target selectivity, potency, or pharmacokinetic profile compared to simpler fluorinated nicotinic acids.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGTVBKHERVLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501204107 | |

| Record name | 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-56-6 | |

| Record name | 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 5 Isopropoxynicotinic Acid and Its Precursors

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The synthesis of highly substituted pyridines like 6-Fluoro-5-isopropoxynicotinic acid is contingent on methods that can selectively introduce functional groups at specific positions on the heterocyclic ring. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, heavily influence the strategy for substitution.

Regioselective Substitution at C-5 and C-6 Positions of the Nicotinic Acid Pyridine Scaffold

Achieving regioselective functionalization at the C-5 and C-6 positions of a nicotinic acid derivative is a significant chemical challenge. The positions adjacent to the ring nitrogen (C-2 and C-6) are the most electron-deficient and are thus activated towards nucleophilic attack. Conversely, the C-3 and C-5 positions are less electrophilic.

Modern synthetic methods have provided powerful tools to overcome these challenges. For instance, directed deprotonation strategies allow for the specific activation of C-H bonds at desired locations. Methodologies have been developed for the regioselective deprotonation of nicotine (B1678760) derivatives at the C-2 and C-6 positions, enabling the direct introduction of a wide array of functional groups with high precision and yield nih.gov. Furthermore, late-stage C-H functionalization represents an emerging paradigm for modifying complex molecules, wherein a chalcogen or pnictogen cationic group can be installed onto an arene, dictating the regiochemistry of subsequent transformations nih.gov. These advanced strategies offer pathways to selectively modify the pyridine core, which is essential for building the target structure.

Fluorination Chemistry in Nicotinic Acid Synthesis

The introduction of a fluorine atom onto a pyridine ring can be accomplished through several strategic approaches, primarily categorized as nucleophilic or electrophilic fluorination, or by constructing the ring from an already fluorinated precursor.

Nucleophilic aromatic substitution (SNAr) is a common method, where a good leaving group at an activated position (such as C-6) is displaced by a fluoride (B91410) ion. While reactions using sources like potassium fluoride (KF) can be effective, they sometimes demand harsh conditions, such as high temperatures over extended periods, to achieve moderate yields researchgate.net. A more sophisticated approach involves enhancing the leaving group's ability. A notable example is the synthesis of 6-[¹⁸F]fluoronicotinic acid derivatives from a corresponding 6-trimethylammonium precursor. This positively charged leaving group is readily displaced by [¹⁸F]fluoride under mild conditions (40°C), resulting in high yields of the fluorinated product nih.gov.

Alternatively, starting with a simple fluorinated building block is a viable strategy. For example, 6-fluoronicotinic acid can be synthesized by the potassium permanganate (B83412) oxidation of 2-fluoro-5-methylpyridine (B1304807) chemicalbook.com. Electrophilic fluorination, using reagents like Selectfluor, provides another modern route, particularly for late-stage functionalization of complex substrates nih.govtcichemicals.com.

Isopropoxylation Chemistry in Nicotinic Acid Synthesis

The introduction of an isopropoxy group at the C-5 position of the nicotinic acid scaffold is typically achieved via nucleophilic aromatic substitution. This process generally involves the reaction of a precursor containing a suitable leaving group (such as a halide) at the C-5 position with an isopropoxide salt, like sodium or potassium isopropoxide.

This transformation is effectively a Williamson ether synthesis performed on an aromatic ring. For a substrate like 5-bromo-6-fluoronicotinic acid, the isopropoxide anion would act as a nucleophile to displace the bromide. Due to the relative activation of different positions on the pyridine ring, achieving high selectivity for the C-5 position over the more activated C-6 position can require careful optimization of reaction conditions, potentially including the use of catalysts such as copper salts to facilitate the substitution.

Classical and Modern Synthetic Routes

The construction of the final this compound molecule relies on multi-step pathways that often begin with simpler, halogenated pyridine precursors. These precursors serve as versatile platforms for the sequential and regioselective introduction of the necessary functional groups.

Synthesis from Halogenated Pyridine Precursors

Halogenated pyridines are foundational starting materials in the synthesis of complex pyridine derivatives. The distinct reactivity of halogens at different positions on the ring allows for a programmed sequence of reactions. For example, halogens at the C-2 and C-6 positions are generally more susceptible to nucleophilic displacement than those at C-3 or C-5, a principle that can be exploited to control the order of substitution.

A plausible, albeit challenging, synthetic route to this compound can be designed starting from a derivative of 2,5-dibromopyridine, such as 2,5-dibromo-3-methylpyridine (B189406). Such a multi-step synthesis would leverage the principles of regioselective substitution and functional group manipulation.

A hypothetical synthetic sequence could proceed as follows:

Selective Isopropoxylation: The first step would involve the selective substitution of the bromine atom at the C-5 position. By reacting 2,5-dibromo-3-methylpyridine with sodium isopropoxide, potentially in the presence of a copper catalyst, one could favor the formation of 2-bromo-5-isopropoxy-3-methylpyridine.

Fluorination: The next transformation would be a halogen exchange (Halex) reaction to replace the remaining bromine at the C-2 position with fluorine. This could be achieved using a fluoride source like potassium fluoride (KF) with a phase-transfer catalyst to yield 2-fluoro-5-isopropoxy-3-methylpyridine.

Oxidation: The final step would be the oxidation of the methyl group at the C-3 position to a carboxylic acid. Using a strong oxidizing agent like potassium permanganate (KMnO₄), as demonstrated in the synthesis of similar nicotinic acids, would convert the methyl group into the desired carboxyl functionality, completing the synthesis of this compound chemicalbook.com.

This proposed route highlights how a readily available di-halogenated precursor can be methodically elaborated into a complex, multi-functionalized target molecule.

Research Findings Summary

| Synthetic Strategy | Method | Key Reagents / Precursors | Description |

| Regioselective Substitution | Directed Deprotonation | Nicotine Derivatives, Strong Base | Allows for direct functionalization at specific C-H bonds, such as the C-6 position of the pyridine ring nih.gov. |

| Fluorination | Nucleophilic Substitution (SNAr) | 6-trimethylammonium nicotinic acid ester, [¹⁸F]Fluoride | A highly efficient method using a positively charged leaving group, enabling fluorination under mild conditions nih.gov. |

| Fluorination | Oxidation of Precursor | 2-Fluoro-5-methylpyridine, KMnO₄ | The carboxylic acid is formed from a methyl group on an already fluorinated pyridine ring chemicalbook.com. |

| Isopropoxylation | Nucleophilic Substitution | Halogenated Pyridine, Sodium Isopropoxide | A standard method for forming an ether linkage on the pyridine ring, often requiring catalytic assistance for specific regioselectivity. |

| Overall Synthesis | Multi-step from Halogenated Pyridine | 2,5-Dibromo-3-methylpyridine | A hypothetical route involving sequential isopropoxylation, fluorination, and oxidation to build the final product. |

Halogen Dance Reactions in Pyridine Derivatization

Halogen dance reactions (HDR), also known as base-catalyzed halogen migration, represent a powerful tool for synthesizing substituted pyridines that can serve as precursors to the target molecule. clockss.org This rearrangement allows for the introduction of functional groups at positions that are not accessible through classical metalation techniques. clockss.org The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the pyridine ring, leading to a halogen migration, most commonly a 1,2-shift. clockss.org

In the context of pyridine derivatization, the halogen dance enables the synthesis of various 1,3-disubstituted and 1,2,3-trisubstituted pyridines. clockss.org Fluorine and chlorine atoms can act as directing metalating groups (DMGs) that facilitate the reaction without migrating themselves, while bromine and iodine are more prone to shifting. clockss.org This methodology provides a pathway to arrange substituents on the pyridine core in a pattern amenable to the final target, this compound. Beyond simple 1,2-shifts, 1,3- and 1,4-halogen shifts have also been reported, further expanding the synthetic possibilities for creating multi-substituted pyridine derivatives. clockss.org

Table 1: Overview of Halogen Dance Reaction Patterns in Pyridine Systems

| Entry | Reactant Type | Base/Conditions | Shift Type | Product Type |

|---|---|---|---|---|

| Py01-07 | Halopyridine | LDA or n-BuLi | 1,2-Halogen Shift | 1,3-Disubstituted Pyridines |

| Py06 | 2-Bromo-4-iodopyridine | LDA | 1,2-Halogen Shift | 2-Bromo-4-iodopyridine (rearranged) |

| Py09-11 | Halopyridine | Various | 1,3-Halogen Shift | Multi-substituted Pyridines |

| Py09 | Halopyridine | Various | 1,4-Halogen Shift | Multi-substituted Pyridines |

Data sourced from a review on halogen-dance reactions in heterocycles. clockss.org

Alkylation Strategies for Isopropoxy Group Introduction

The introduction of the isopropoxy group onto the pyridine ring is a critical step, typically achieved via etherification. Modern methods favor transition-metal-catalyzed cross-coupling reactions over traditional approaches like the Williamson ether synthesis, which often require harsh conditions and have limited functional group compatibility. nih.gov Palladium-catalyzed C–O cross-coupling has emerged as a significant method for forming alkyl aryl ethers from aliphatic alcohols and (hetero)aryl halides. nih.gov

These reactions, however, can be challenging, particularly with alcohols bearing β-hydrogens (like isopropanol) and unactivated aryl halides, due to competing β-hydride elimination from the [LₙPdII(Ar)(alkoxide)] intermediate. nih.gov To overcome this, significant research has focused on developing specialized phosphine (B1218219) ligands. While some ligands are effective for electron-deficient aryl halides, new ligands have been developed to improve conversions and yields for more challenging electron-rich or unactivated substrates, enabling the reactions to proceed under milder conditions. nih.gov

Multi-step Convergent and Linear Synthesis Pathways

The construction of this compound can be approached through either linear or convergent synthetic pathways. A linear synthesis might begin with a simple, commercially available pyridine derivative, such as 3-picoline. google.com This starting material could undergo a series of sequential transformations, including halogenation, oxidation of the methyl group to a carboxylic acid, and introduction of the isopropoxy group via nucleophilic aromatic substitution or palladium-catalyzed etherification. nih.govgoogle.com

A convergent approach involves the independent synthesis of two or more key fragments, which are then combined in a later step. For example, a suitably substituted pyridine ring containing the fluoro and another functional group (e.g., a halogen or a nitrile) could be prepared separately from the isopropoxy component. The final steps would involve coupling these fragments, potentially using the catalytic methods described in the following sections. Grignard reagents are often instrumental in such pathways, for instance, by reacting a pyridyl Grignard reagent with carbon dioxide to form the nicotinic acid moiety. youtube.comyoutube.com

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Various metal-based catalytic systems are employed to facilitate key bond-forming reactions.

Grignard Reagent Catalysis

Grignard reagents (RMgX) are powerful nucleophiles used to form new carbon-carbon bonds. youtube.com While the Grignard reagent itself is a stoichiometric reagent, its reactivity can be enhanced or directed by catalysts. For example, the addition of Grignard reagents to nitriles, a common method to produce ketones after hydrolysis, can be effectively catalyzed by copper(I) salts, especially when sterically hindered reactants are involved. masterorganicchemistry.com This is relevant for the synthesis of precursors to nicotinic acids, where a cyanopyridine could be converted into a ketone that is subsequently transformed into the desired acid. masterorganicchemistry.com Furthermore, catalysts are often required for the coupling of Grignard reagents with alkyl halides, a reaction that is otherwise inefficient. researchgate.net

Table 2: Key Reactions Involving Grignard Reagents for Synthesis

| Reaction Type | Reagents | Product (after workup) | Notes |

|---|---|---|---|

| Nitrile Addition | R-MgX, R'-CN, then H₃O⁺ | Ketone (R-CO-R') | Can be catalyzed by Cu(I) salts. masterorganicchemistry.com |

| Carboxylation | R-MgX, then CO₂, then H₃O⁺ | Carboxylic Acid (R-COOH) | A direct method to form the acid functionality. youtube.com |

| Ester Addition | 2 equiv. R-MgX, R'-COOR'', then H₃O⁺ | Tertiary Alcohol | Proceeds via a ketone intermediate. youtube.com |

| Acid Chloride Addition | 2 equiv. R-MgX, R'-COCl, then H₃O⁺ | Tertiary Alcohol | Two equivalents of the Grignard reagent are added. youtube.com |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

For the synthesis of this compound, two key palladium-catalyzed reactions are particularly relevant:

C-O Coupling: As discussed in section 2.2.2, this reaction is used to form the isopropoxy ether linkage by coupling an alcohol with a halo-pyridine precursor. nih.gov

C-C Coupling: Palladium catalysts can couple perfluoroarenes, such as pentafluoropyridine, with organozinc compounds. nih.gov This demonstrates the feasibility of using fluorinated pyridines as substrates in cross-coupling reactions, a principle that can be applied to build the carbon skeleton of more complex analogs. nih.gov These reactions often require specific ligands, like PCy₃, and additives such as lithium iodide to proceed efficiently. nih.gov

Copper-Mediated Cross-Coupling Reactions for Analog Synthesis

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide a complementary approach to palladium-based methods, especially for C-O and C-N bond formation. nih.gov Copper(I) iodide (CuI), often in combination with a ligand like trans-N,N'-dimethylcyclohexyldiamine, can catalyze the C-O cross-coupling of vinylic halides with alcohols. nih.gov While the target molecule contains an aryl ether, the principles are applicable to the synthesis of aryl ethers from aryl halides, a classic Ullmann condensation. This method is valuable for its compatibility with various functional groups. nih.gov

Furthermore, copper catalysis enables multi-component reactions that can be used to synthesize a variety of analogs. For instance, a copper-catalyzed reaction between an imine, an acid chloride, and an organostannane can produce α-substituted amides. nih.gov This strategy could be adapted to create amide analogs of this compound or to build complex side chains on the pyridine ring. nih.gov

Isolation and Purification Techniques in Synthetic Research

The isolation and purification of the target compound, this compound, from a crude reaction mixture are critical steps to ensure its suitability for subsequent applications and to obtain accurate analytical data. These processes typically involve a combination of chromatographic and non-chromatographic methods.

Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the purification of fluorinated nicotinic acid derivatives. For compounds structurally similar to this compound, such as other fluorinated organic acids, column chromatography is a standard procedure. In a typical setup, the crude product is adsorbed onto a stationary phase, like silica (B1680970) gel, and a mobile phase (a single solvent or a mixture of solvents) is passed through the column. The separation is based on the differential partitioning of the compound and impurities between the two phases. The selection of the eluent system is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC).

For fluorinated compounds, preparative high-performance liquid chromatography (HPLC) can also be employed for high-purity isolations. This technique uses a high-pressure pump to move the solvent through a column packed with smaller particles, providing higher resolution. In the context of radiolabeled analogs, such as those involving fluorine-18 (B77423), solid-phase extraction (SPE) cartridges, like a Sep-Pak cartridge, are often used for rapid purification. epa.gov This method is a form of column chromatography where the stationary phase is contained within a disposable cartridge, allowing for efficient separation of the desired product from unreacted starting materials and byproducts. epa.gov

Recrystallization and Other Purification Protocols

Recrystallization is a common and effective technique for purifying solid organic compounds. The principle relies on the higher solubility of the crude product in a hot solvent compared to a cold one. Impurities are either more soluble and remain in the cold solvent or are less soluble and can be filtered out from the hot solution. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization, aiming for maximum recovery of the pure compound.

Another standard purification protocol involves acid-base extraction. Since this compound is a carboxylic acid, it can be dissolved in an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) to form its water-soluble salt. This allows for the separation from non-acidic impurities by washing with an organic solvent. Subsequently, the aqueous layer can be acidified (e.g., with hydrochloric acid) to precipitate the pure carboxylic acid, which can then be collected by filtration, washed with water, and dried. This method is particularly useful for removing neutral or basic impurities from the crude product.

Analytical Characterization in Synthetic Research

Following purification, the structural integrity and purity of the synthesized this compound must be confirmed through various analytical methods. Spectroscopic techniques are central to this characterization process.

Spectroscopic Analysis (e.g., NMR, LCMS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H NMR (proton NMR) and ¹⁹F NMR (fluorine-19 NMR) would be employed.

¹H NMR: This spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would correspond to the protons on the pyridine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling patterns (e.g., doublets, septets) would be crucial for confirming the connectivity of the atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly important for fluorinated compounds. It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. chemicalbook.com This analysis would definitively confirm the presence and position of the fluorine atom on the pyridine ring.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This technique is used to determine the purity of the sample and to confirm its molecular weight. The liquid chromatograph separates the compound from any remaining impurities, and the mass spectrometer then ionizes the compound and detects its mass-to-charge ratio (m/z). For this compound (C₉H₁₀FNO₃), the expected molecular weight is approximately 199.18 g/mol . The mass spectrum would show a peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the identity of the synthesized compound.

The table below summarizes the key analytical data expected for this compound.

| Analytical Technique | Expected Data/Information |

| ¹H NMR | Signals for aromatic, methine, and methyl protons with specific chemical shifts and coupling constants. |

| ¹⁹F NMR | A characteristic signal confirming the presence and electronic environment of the fluorine atom. |

| LCMS | A peak corresponding to the molecular weight of the compound (approx. 199.18 g/mol ), confirming its identity and purity. |

Exploration of Biological Activities of 6 Fluoro 5 Isopropoxynicotinic Acid and Its Derivatives

Rationale for Biological Activity Investigations

The exploration of novel chemical entities for therapeutic potential is a cornerstone of medicinal chemistry. The compound 6-fluoro-5-isopropoxynicotinic acid has emerged as a subject of interest due to the convergence of two key structural features: the nicotinic acid scaffold and the presence of a fluorine substituent. This combination provides a strong rationale for investigating its biological activities.

Significance of Nicotinic Acid Scaffold in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in pharmacology. For decades, it has been utilized to manage dyslipidemic conditions, which are characterized by unhealthy levels of lipids in the blood. nih.gov Its ability to positively modulate lipid profiles has made it a valuable tool in cardiovascular disease management. nih.govnih.gov

The therapeutic relevance of nicotinic acid has spurred significant research into its derivatives. The core structure of nicotinic acid, a pyridine (B92270) ring with a carboxylic acid at the 3-position, serves as a versatile scaffold for the design of new drug candidates. mdpi.com By chemically modifying this basic structure, medicinal chemists can aim to enhance potency, improve selectivity for biological targets, and optimize pharmacokinetic properties. The discovery of a specific receptor for nicotinic acid has further clarified the molecular mechanisms behind its effects and has opened new avenues for the development of novel drugs that target this pathway. nih.govnih.gov

Impact of Fluorine Substitution on Bioactivity and Metabolism

The introduction of fluorine into drug molecules is a widely used strategy in modern medicinal chemistry to enhance a compound's therapeutic potential. nih.govtandfonline.com Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties in several ways. mdpi.com

One of the primary benefits of fluorine substitution is the potential for improved metabolic stability. By replacing a hydrogen atom with fluorine at a site prone to metabolic breakdown, the carbon-fluorine bond's strength can block this process, leading to a longer half-life of the drug in the body. tandfonline.commdpi.com

Furthermore, fluorine can alter the electronic properties of a molecule, affecting its acidity or basicity (pKa). acs.org This can, in turn, influence how a drug is absorbed, distributed, and how it binds to its target protein. The strategic placement of fluorine can lead to enhanced binding affinity and potency. tandfonline.comacs.org The unique properties of fluorine make it a valuable tool for fine-tuning the characteristics of a drug candidate. acs.org

| Property Influenced by Fluorine | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Can block metabolic pathways, increasing drug half-life. | tandfonline.commdpi.com |

| Acidity/Basicity (pKa) | Modulates the pKa of nearby functional groups. | acs.org |

| Binding Affinity | Can enhance interactions with target proteins. | tandfonline.comacs.org |

| Lipophilicity | Increases lipophilicity, which can affect cell membrane permeability. | mdpi.com |

In Vitro Pharmacological Profiling and Mechanistic Studies

Based on the structural characteristics of this compound, in vitro studies are essential to determine its pharmacological profile and understand its mechanism of action at a molecular level. Enzyme inhibition assays are a key component of this profiling.

Enzyme Inhibition Assays

The lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase (5-LOX), are crucial in the biosynthesis of leukotrienes. nih.gov Leukotrienes are inflammatory mediators involved in various diseases, including asthma. nih.gov Therefore, inhibitors of the 5-LOX pathway are of significant therapeutic interest.

Research has shown that fluorinated derivatives of arachidonic acid can act as effective inhibitors of 5-lipoxygenase. nih.govnih.gov For instance, both 5-fluoro and 6-fluoro derivatives of arachidonic acid have been demonstrated to inhibit 5-lipoxygenase in the micromolar range. nih.govnih.gov This suggests that the introduction of fluorine into molecules that interact with the 5-LOX pathway can be a viable strategy for developing potent inhibitors. Given this precedent, investigating the inhibitory potential of this compound and its derivatives against 5-lipoxygenase is a logical step in characterizing its biological activity.

| Fluorinated Compound | Effect on 5-Lipoxygenase | Reference |

| 5-Fluoro-Arachidonic Acid | Effective inhibitor | nih.gov |

| 6-Fluoro-Arachidonic Acid | Effective inhibitor | nih.gov |

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein kinase that plays a critical role in the innate immune response. nih.govnih.gov It is involved in signaling pathways that lead to the production of pro-inflammatory cytokines. nih.gov Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, making IRAK4 a compelling target for drug discovery. nih.govnih.gov

The development of potent and selective IRAK4 inhibitors is an active area of research. nih.gov Various chemical scaffolds have been explored to achieve this, with several small molecule inhibitors entering clinical trials. nih.gov The unique structure of this compound, combining a fluorinated nicotinic acid core, presents an opportunity to explore novel chemical space for IRAK4 inhibition. In vitro kinase assays would be necessary to determine if this compound or its derivatives can effectively and selectively inhibit IRAK4 activity.

| IRAK4 Inhibitor Scaffold | Therapeutic Potential | Reference |

| Dihydrobenzofurans | Potent and selective inhibitors | nih.gov |

| 5-Aryl-2,4-diaminopyrimidines | Potent inhibitors with improved selectivity | nih.gov |

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2A6)

Research into the inhibition of Cytochrome P450 enzymes, such as CYP2A6, is crucial as this enzyme is involved in the metabolism of nicotine (B1678760) and the activation of certain carcinogens. nih.gov Inhibition of CYP2A6 is a therapeutic strategy for smoking cessation, as it can increase nicotine's bioavailability and reduce the desire to smoke. oaepublish.comnih.gov Various classes of compounds, including flavonoids, sesquiterpene lactones, and acetylenic thiophenes, have been identified as inhibitors of CYP2A6. nih.gov For instance, studies have explored pyridine derivatives as potential inhibitors, with substitutions at the 3-position of the pyridine ring showing promise. oaepublish.com

Table 1: Examples of CYP2A6 Inhibitors No data is available for this compound. The table below includes examples of other compounds.

| Compound Class | Example Compound | Activity |

|---|---|---|

| Flavonoid | Apigenin | Reversible inhibitor mdpi.com |

| Flavonoid | Galangin | Inhibitor mdpi.com |

| Isothiocyanate | PEITC | Potent binding activity (Ki of 0.37 µM) nih.gov |

Dihydroorotate Dehydrogenase Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of DNA and RNA precursors. techscience.comnih.gov Because activated immune cells and rapidly proliferating tumor cells rely on this pathway, DHODH is a significant target for treating autoimmune diseases and cancer. techscience.comnih.gov Known inhibitors like Brequinar and Leflunomide have demonstrated the therapeutic potential of targeting this enzyme. nih.govmedchemexpress.com The fluorine atom can play an important role in stabilizing the bioactive conformations of DHODH inhibitors. nih.gov

Receptor Binding and Ligand Affinity Studies

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Nicotinic acetylcholine receptors (nAChRs) are involved in a wide range of physiological functions in the brain. nih.gov Modulating these receptors is a key area of research for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov For example, the protein Lypd6 has been identified as a novel regulator that binds to multiple nAChR subtypes and can inhibit cholinergic signaling. nih.gov Galantamine, a drug used for Alzheimer's disease, acts as an allosteric potentiating ligand of nAChRs, enhancing their function. nih.gov

Dopamine (B1211576) and Serotonin (B10506) Receptor Affinities

Serotonin (5-HT) and dopamine receptors are crucial targets in neuroscience and pharmacology due to their role in mood, cognition, and various neurological disorders. nih.gov The serotonin system, with its seven subfamilies of receptors (5-HT₁–5-HT₇), is particularly implicated in conditions like depression and schizophrenia. nih.gov Research has shown that fluorinated analogues of tryptophan, a precursor to serotonin, can be metabolized in the brain to compounds like 6-fluoro-5-HT, suggesting that such analogues can be used to trace serotoninergic pathways. nih.gov

Antimicrobial Activity Assessments

Anti-tubercular Evaluations

The search for new anti-tubercular agents is a global health priority. Research involves designing and synthesizing novel compounds and evaluating their activity against Mycobacterium tuberculosis. For example, a series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were synthesized and tested, with several compounds showing significant activity with a Minimum Inhibitory Concentration (MIC) as low as 1.56 μg/mL. nih.gov Similarly, derivatives of cinnamic acid, where the carboxylic acid is replaced with an oxadiazole ring, have also been developed and shown potent anti-tubercular activity. nih.gov

Antibacterial Spectrum and Efficacy

The antibacterial efficacy of such compounds is typically evaluated by determining their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria. This panel often includes both Gram-positive and Gram-negative organisms.

Table 1: Representative Antibacterial Spectrum of a Structurally Related Quinolone (BMS-284756)

| Bacterial Species | MIC Range (μg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | ≤0.06 - 0.25 |

| Staphylococcus aureus (methicillin-resistant) | 0.5 - 4 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 - 0.12 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.12 - 0.5 |

| Enterococcus faecalis | 0.25 - 2 |

| Escherichia coli | ≤0.06 - 1 |

| Pseudomonas aeruginosa | 1 - >16 |

| Bacteroides fragilis group | 0.25 - 4 |

Data is illustrative and based on studies of structurally related quinolone compounds. neurofit.com

The mechanism of action for quinolone antibacterials generally involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. ossila.com The specific substitutions on the quinolone ring, such as the fluorine and isopropoxy groups in this compound, would be expected to modulate the compound's potency, spectrum of activity, and pharmacokinetic properties. Further research is warranted to elucidate the specific antibacterial profile of this compound and its derivatives.

Cell-Based Assays

The evaluation of a compound's toxicity to living cells is a critical step in its preclinical assessment. While direct cytotoxicity data for this compound is limited, studies on related nicotinamide-based derivatives provide insights into the potential cytotoxic profile of this class of compounds. nih.govnih.gov Cytotoxicity is often assessed using various cancer cell lines and normal cell lines to determine the compound's therapeutic index. The IC50 value, which represents the concentration of a compound that inhibits cell growth by 50%, is a standard metric for cytotoxicity.

A study on novel nicotinic acid acylhydrazone derivatives showed significant activity against Gram-positive bacteria and some fungi, with no toxic effects on normal cell lines. nih.gov Another study on nicotinamide-based diamides derivatives demonstrated that some of these compounds exhibited good to moderate cytotoxic effects on lung cancer cell lines. nih.gov For example, compound 4d in one such study showed selective cytotoxicity against the NCI-H460 lung cancer cell line compared to normal cells. nih.gov

Table 2: Illustrative Cytotoxicity of a Related Nicotinamide-Based Diamide (B1670390) Derivative (Compound 4d)

| Cell Line | Type | IC50 (µg/mL) |

| NCI-H460 | Human Lung Cancer | 4.07 ± 1.30 |

| A549 | Human Lung Cancer | >40 |

| NCI-H1975 | Human Lung Cancer | 12.83 ± 2.15 |

| HL-7702 | Normal Human Liver | 26.87 ± 0.95 |

| MDCK | Normal Canine Kidney | 13.45 ± 0.29 |

Data is for a structurally related nicotinamide-based diamide derivative and not this compound itself. nih.govresearchgate.net

These findings suggest that modifications to the nicotinic acid scaffold can lead to compounds with selective anticancer activity. The presence of the fluoro and isopropoxy groups on this compound would likely influence its cytotoxic potential and selectivity, necessitating specific experimental evaluation.

The antipsychotic potential of a compound is often initially explored through functional assays that measure its interaction with key neurotransmitter receptors implicated in the pathophysiology of psychosis. The dopamine D2 receptor and the serotonin 5-HT2A receptor are primary targets for many antipsychotic drugs. nih.govnih.govnih.gov Functional assays can determine whether a compound acts as an agonist, antagonist, or partial agonist at these receptors.

While specific functional assay data for this compound is not publicly available, it is hypothesized that its derivatives may interact with these receptors. The binding affinities of a compound to these receptors are typically determined through radioligand binding assays.

Table 3: Key Neurotransmitter Receptors in Antipsychotic Drug Discovery

| Receptor | Role in Psychosis | Desired Modulation by Antipsychotics |

| Dopamine D2 | Hyperactivity is associated with positive symptoms | Antagonism or Partial Agonism |

| Serotonin 5-HT2A | Implicated in both positive and negative symptoms | Antagonism |

| Serotonin 5-HT1A | May contribute to improving cognitive and negative symptoms | Agonism or Partial Agonism |

| Glutamate (NMDA) | Hypofunction is linked to cognitive and negative symptoms | Indirect Modulation |

The relationship between a drug's clinical dosage and its binding affinity for various receptors can provide insights into its mechanism of action. For typical antipsychotics, there is a modest correlation between D2 receptor binding affinity and effective dose. nih.gov In contrast, atypical antipsychotics often exhibit a more complex interplay between multiple receptor systems, including serotonin receptors. nih.gov Functional assays would be essential to characterize the pharmacological profile of this compound derivatives and to understand their potential for modulating these key neuronal pathways.

In Vivo Pharmacological Assessments and Efficacy Research

Animal Models for Disease States (e.g., Antipsychotic Models)

To investigate the potential antipsychotic effects of a compound like this compound, researchers utilize various animal models that mimic certain aspects of schizophrenia. One of the most widely used models is the phencyclidine (PCP)-induced psychosis model. neurofit.comnih.gov PCP, a non-competitive NMDA receptor antagonist, can induce a state in animals that resembles the positive, negative, and cognitive symptoms of schizophrenia in humans. nih.gov

Another common model involves the use of amphetamine, which induces dopamine release and can model the positive symptoms of psychosis. The ability of a test compound to attenuate the hyperlocomotor activity induced by PCP or amphetamine is a common behavioral endpoint used to screen for antipsychotic potential. nih.gov

Table 4: Common Animal Models for Antipsychotic Drug Screening

| Model | Inducing Agent | Key Behavioral Endpoint | Relevance to Schizophrenia Symptoms |

| PCP-Induced Hyperactivity | Phencyclidine (PCP) | Increased locomotor activity | Positive, Negative, and Cognitive Symptoms neurofit.comnih.gov |

| Amphetamine-Induced Hyperactivity | Amphetamine | Increased locomotor activity | Positive Symptoms |

| Prepulse Inhibition (PPI) | - | Disruption of the startle response by a weaker preceding stimulus | Sensorimotor Gating Deficits |

| Social Interaction Test | - | Reduced social interaction | Negative Symptoms |

The prenatal nicotine exposure (PNE) model in mice has also been developed to study neurodevelopmental disorders like ADHD, which shares some symptomatic overlap with the cognitive deficits seen in schizophrenia. mdpi.com Evaluating the efficacy of this compound derivatives in these models would provide crucial information about their potential as antipsychotic agents.

Monitoring of Biological Effects and Efficacy

Beyond behavioral assessments, monitoring the in vivo biological effects of a compound is essential to understand its mechanism of action and therapeutic efficacy. This can involve a range of techniques, from neurochemical analysis to advanced imaging.

Following administration of a test compound in an animal model, researchers can measure changes in neurotransmitter levels in specific brain regions. For example, microdialysis can be used to sample the extracellular fluid in the prefrontal cortex or striatum to monitor levels of dopamine, serotonin, and their metabolites. nih.gov This can reveal how a compound modulates these key neurotransmitter systems in a living animal.

Furthermore, techniques like electrophysiology can be used to assess the effects of a compound on neuronal firing rates and patterns. Positron Emission Tomography (PET) imaging with specific radiotracers can be employed to measure receptor occupancy in the brain, providing a direct link between the administered dose and the engagement of the target receptor.

The metabolism of the compound itself is also a critical area of investigation. For instance, studies on 6-fluoro-DL-tryptophan have shown that it can be metabolized in the brain to form 6-fluoro-5-hydroxytryptophan and 6-fluoro-serotonin, indicating that the fluorinated analog can enter and be processed by the serotoninergic pathway. nih.gov Similar metabolic studies would be necessary for this compound to understand its biotransformation and the potential activity of its metabolites.

Radiotracer Development and Positron Emission Tomography (PET) Imaging

The incorporation of a fluorine atom into the structure of this compound makes its derivatives prime candidates for development as radiotracers for Positron Emission Tomography (PET) imaging. The isotope fluorine-18 (B77423) (¹⁸F) is a positron-emitting radionuclide with a favorable half-life of 109.8 minutes, which is ideal for molecular imaging of biological and biochemical processes. researchgate.netnih.gov This has led to the application of ¹⁸F-labeled compounds in visualizing metabolic activities and targeting specific biomarkers in vivo. capes.gov.brtandfonline.com

PET imaging with ¹⁸F-labeled tracers is a cornerstone of modern medical diagnostics, particularly in oncology. ajronline.org The most widely used PET radiopharmaceutical, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), is a glucose analog used to image regional glucose metabolism, which is often elevated in cancer cells. researchgate.netnih.gov The principle relies on the tracer being taken up by cells, where its subsequent metabolic trapping allows for visualization of metabolic hotspots. radiopaedia.org

This concept extends to other ¹⁸F-labeled molecules that can trace different metabolic pathways. nih.gov For instance, ¹⁸F-labeled choline (B1196258) analogues are used to image lipid metabolism, which is also altered in cancer, while other tracers have been developed to monitor fatty acid synthesis and amino acid transport. ajronline.orgnih.gov The development of compounds derived from this compound fits within this strategy, where the ¹⁸F-labeled version could potentially serve as a novel probe to visualize specific metabolic activities, contingent on its biological targets and pathways.

A significant application for derivatives of this compound is in the development of PET tracers for specific protein targets implicated in disease. One such target is the Leucine-Rich Repeat Kinase 2 (LRRK2), an enzyme linked to the genetic development of Parkinson's disease. Visualizing LRRK2 in the brain using a specific PET tracer could aid in understanding its role in the disease and in the development of targeted therapies.

To this end, a novel derivative, 4-(6-[¹⁸F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (termed [¹⁸F]FIPM), has been synthesized and evaluated. This compound was specifically designed as a PET tracer for LRRK2. In vitro binding assays demonstrated that the non-radioactive version of this compound (FIPM) exhibits a high binding affinity for the G2019S-mutated LRRK2 protein.

Table 1: In Vitro Binding Affinity of FIPM for LRRK2

| Compound | Target | Binding Affinity (IC₅₀) |

|---|---|---|

| FIPM | LRRK2 (G2019S mutant) | 8.0 nM |

This table summarizes the high in vitro binding affinity of FIPM to its target, LRRK2, a key biomarker in Parkinson's disease research.

While [¹⁸F]FIPM itself showed limited potential as an in vivo PET tracer in initial studies, its development serves as a crucial proof of concept and provides a valuable lead compound for structure-activity relationship studies to create new tracers with improved properties for in vivo applications.

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Studies

The pyridine ring is a common scaffold in medicinal chemistry. nih.gov Its nitrogen atom can form hydrogen bonds, and the ring system can engage in various interactions with biological targets. nih.gov Modifications to the pyridine ring of nicotinic acid and its analogs have been shown to have a profound impact on their biological activity.

Structure-activity relationship studies on related pyridine derivatives reveal that both the position and nature of substituents are critical. For example, in a series of 3-(2-aminoethoxy)pyridine analogues, substitutions at the 5' and 6' positions of the pyridine ring led to a wide range of binding affinities for nicotinic receptors, with a 5'-vinyl-6'-chloro substituted version being the most potent. nih.gov In other studies on pyridine-based inhibitors, the 3-pyridinyl moiety was found to be critical for activity, with isomers at the 2- or 4-position being inactive. nih.gov Furthermore, even simple substitutions with atoms like chlorine on the pyridine ring can completely ablate the desired modulatory activity in some systems. nih.gov The creation of condensed ring systems, such as thienopyridines, is another strategy to modify the core structure and explore new biological activities. researchgate.net

Table 2: Illustrative SAR Findings for Pyridine Ring Modifications

| Base Scaffold | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 3-(2-aminoethoxy)pyridine | 5'-vinyl-6'-chloro substitution | Increased binding potency | nih.gov |

| Epibatidine | 2'-Fluoro substitution on pyridine ring | Altered receptor subtype selectivity | nih.gov |

| Oxadiazole-based PAM | Isomeric change from 3-pyridinyl to 2- or 4-pyridinyl | Complete loss of activity | nih.gov |

| 2-aminopyridine | Removal of methoxy (B1213986) groups | Significant loss of inhibitory potency | acs.org |

This table illustrates how systematic modifications to the pyridine ring in various compounds can dramatically alter their biological properties, highlighting the importance of this scaffold in drug design.

The isopropoxy group (-O-CH(CH₃)₂) attached to the pyridine ring at the 5-position is expected to significantly influence the compound's physicochemical properties and its interaction with target proteins. Alkoxy groups, in general, are used in drug design to modulate lipophilicity, which affects a molecule's ability to cross cell membranes and its solubility.

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to enhance its properties. tandfonline.com The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—confer several advantages. tandfonline.commdpi.com

One of the primary benefits of fluorination is the improvement of metabolic stability. nih.gov The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. capes.gov.brtandfonline.com Placing a fluorine atom at a site that is susceptible to metabolic attack can block this process, prolonging the drug's half-life in the body. mdpi.comnih.gov

Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its acidity or basicity (pKa) and its ability to interact with receptors. researchgate.net The fluorine atom can participate in electrostatic and hydrogen-bond interactions, potentially increasing the binding affinity of the molecule to its target protein. researchgate.net Fluorination also typically increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. mdpi.com These combined effects mean the fluorine atom in this compound is a critical component for achieving favorable pharmacokinetic and pharmacodynamic profiles. researchgate.net

Computational Chemistry in SAR Elucidation

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is significantly enhanced through the application of computational chemistry. These in silico methods provide valuable insights into the molecular interactions between the compounds and their biological targets, guiding the design of more potent and selective molecules. By creating models of these interactions, researchers can predict the biological activity of novel derivatives, prioritize synthetic efforts, and rationalize experimentally observed SAR data.

Key computational techniques employed in the SAR elucidation of nicotinic acid derivatives, which are applicable to this compound, include Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. In the context of nicotinic acid derivatives, 2D-QSAR and 3D-QSAR approaches are particularly informative.

2D-QSAR: These models utilize descriptors calculated from the 2D representation of the molecules, such as lipophilicity (log P), electronic effects (Hammett constants), and topological indices. For instance, a study on various nicotinic acid derivatives investigated the relationship between their calculated log P values and their retention behavior in chromatography, which can be an indicator of their lipophilicity and potential for membrane permeability. akjournals.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed 3D understanding of SAR. These methods build a 3D model of the target's binding site and analyze how the steric and electrostatic fields of the aligned ligands correlate with their activity. For a series of nicotinic acetylcholine receptor (nAChR) agonists, CoMFA was used to develop models that could predict the binding affinity of new compounds. nih.govnih.gov These models highlight regions where bulky substituents or specific electronic properties are favorable or unfavorable for activity. nih.gov For this compound derivatives, a 3D-QSAR study could reveal the optimal size and electronic nature of substituents at various positions on the pyridine ring to enhance biological activity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for nicotinic agonists typically includes features like a protonated nitrogen atom, a hydrogen bond acceptor, and a hydrophobic region. nih.govnih.gov By mapping this compound and its derivatives onto such a pharmacophore, researchers can assess their potential for interacting with the target receptor and design modifications that better fit the model.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. Studies on nicotinic acid derivatives have utilized molecular docking to investigate their binding modes in the active sites of various enzymes and receptors. mdpi.comdergipark.org.trnih.gov For example, docking studies of nicotinic acid derivatives into the active site of cyclooxygenase-2 (COX-2) helped to rationalize their anti-inflammatory activity. nih.gov Similarly, docking this compound and its analogs into a target protein could elucidate the roles of the fluoro and isopropoxy groups in binding and guide the design of derivatives with improved interactions.

The table below summarizes the application of these computational methods to nicotinic acid derivatives, which can be extrapolated to the study of this compound.

| Computational Method | Application to Nicotinic Acid Derivatives | Potential Application to this compound |

| 2D-QSAR | Correlation of lipophilicity and other 2D descriptors with biological activity. akjournals.com | Predicting the influence of the fluoro and isopropoxy groups on properties like membrane permeability and target affinity. |

| 3D-QSAR (CoMFA/CoMSIA) | Development of predictive models for receptor binding affinity based on steric and electrostatic fields. nih.govnih.gov | Elucidating the 3D structural requirements for optimal activity and guiding the design of new derivatives with enhanced potency. |

| Pharmacophore Modeling | Identification of key chemical features necessary for interaction with nicotinic receptors. nih.govnih.gov | Assessing the fit of the molecule and its derivatives to known pharmacophores and designing modifications to improve target interaction. |

| Molecular Docking | Prediction of binding modes and key interactions within the active sites of biological targets. mdpi.comdergipark.org.trnih.gov | Understanding the specific roles of the fluoro and isopropoxy substituents in receptor binding and identifying opportunities for improved interactions. |

Advanced Research on Derivatives and Analogs of 6 Fluoro 5 Isopropoxynicotinic Acid

Design and Synthesis of Novel Derivatives

The strategic modification of the 6-fluoro-5-isopropoxynicotinic acid molecule is a key focus of ongoing research. The aim is to generate new chemical entities with enhanced biological properties. This involves a variety of synthetic approaches to introduce different functional groups and heterocyclic ring systems.

Nicotinic Acid Hydrazide Analogs

The synthesis of nicotinic acid hydrazide analogs is a significant area of investigation. Generally, the synthesis of nicotinic acid hydrazides is achieved through the hydrazinolysis of the corresponding nicotinic acid esters. For instance, the reaction of ethyl 2-methyl-6-arylnicotinates with hydrazine (B178648) hydrate (B1144303) is a common method to produce nicotinic acid hydrazides. mdpi.com Another approach involves the use of green chemistry principles, where nicotinic acid hydrazide Schiff bases are synthesized from nicotinic acid hydrazide and various aldehydes using lemon juice as a natural catalyst. pharmascholars.com While specific examples starting from this compound are not detailed in the provided information, the general synthetic routes for nicotinic acid hydrazides suggest that this compound could be converted to its corresponding ester and subsequently reacted with hydrazine hydrate to yield 6-fluoro-5-isopropoxynicotinic hydrazide. This hydrazide would then serve as a key intermediate for the synthesis of a variety of Schiff bases and other derivatives.

Fluoroquinolone Scaffold Derivatizations

Fluoroquinolones are a major class of synthetic antibacterial agents, and the incorporation of a 6-fluoro substituent is crucial for their broad-spectrum activity. nih.govnih.gov The core of these molecules often features a 4-pyridone-3-carboxylic acid pharmacophore. nih.gov While a direct synthetic route from this compound to a complete fluoroquinolone scaffold is not explicitly described in the available literature, the structural similarity suggests its potential as a precursor. The synthesis of fluoroquinolones typically involves the construction of the quinolone or naphthyridone ring system, with the fluorine atom at the C-6 position being a key feature. nih.govnih.gov Further research would be needed to explore the feasibility of utilizing this compound in the synthesis of novel fluoroquinolone derivatives.

Indazole-Pyridyl Derivatives

Indazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.net The synthesis of indazole derivatives can be achieved through various methods, including the annulation of a pyrazole (B372694) ring onto a pyridine (B92270) core. nih.gov For example, a method for synthesizing pyrazolo[4,3-b]pyridines from 3-nitropyridines has been reported. nih.gov The development of indazole-pyridyl derivatives often involves coupling reactions, such as the Suzuki-Miyaura coupling, to link indazole and pyridine moieties. researchgate.net Although a direct synthesis from this compound is not specified, its pyridine core makes it a potential starting material for the synthesis of indazole-pyridyl structures. For instance, functionalization of the carboxylic acid group to an appropriate reactive group could enable its coupling with a pre-formed indazole ring.

Functionalized Thalidomide (B1683933) Analogs for PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate target proteins. rsc.org These bifunctional molecules typically consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are commonly used as E3 ligase ligands, specifically for Cereblon (CRBN). nih.gov The synthesis of thalidomide-based PROTACs often involves the modification of the thalidomide scaffold to introduce a linker. nih.gov For example, 5-fluorothalidomide can be reacted with primary amine linkers to create derivatives for PROTAC assembly. nih.gov While the direct use of this compound in this context is not documented, its structural components could potentially be incorporated into novel E3 ligase ligands or as part of the linker system in PROTAC design.

Mechanistic Investigations of Derivative Action

Understanding the mechanism of action of these novel derivatives is crucial for their development as therapeutic agents. For fluoroquinolone derivatives, the primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. nih.gov The fluorine atom at the C-6 position enhances the penetration of the drug into the bacterial cell and increases its activity against Gram-negative bacteria. nih.gov For potential PROTACs developed from thalidomide analogs, the mechanism involves the recruitment of the CRBN E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The specific mechanisms of action for derivatives of this compound would depend on the final structure of the analog and its cellular target.

Comparative Biological Activity Studies of Analogs

Comparative studies are essential to evaluate the efficacy and selectivity of the newly synthesized analogs. For example, in the development of nicotinic acid hydrazide derivatives as potential antimycobacterial agents, the in vitro activity against M. tuberculosis is a key parameter. The lipophilicity of the derivatives has been suggested to be a crucial factor for their antimycobacterial activity. mdpi.com For fluoroquinolone derivatives, comparative studies involve determining the minimum inhibitory concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. nih.gov In the case of indazole derivatives with anti-cancer potential, their antiproliferative activity is often evaluated against various cancer cell lines. nih.gov The biological activity of PROTACs is assessed by their ability to induce the degradation of the target protein in cellular assays. rsc.org A systematic comparison of the biological activities of various analogs derived from this compound would be necessary to identify lead compounds for further development.

Development of Advanced Synthetic Strategies for Complex Analogs

The creation of complex analogs of this compound necessitates sophisticated synthetic methodologies capable of introducing diverse functional groups onto the pyridine core with high regioselectivity and efficiency. Research in this area focuses on leveraging modern catalytic systems and novel reaction pathways to build molecular complexity, moving beyond simple substitutions.

Advanced strategies often begin with a pre-functionalized pyridine ring, such as a halopyridine, which serves as a versatile handle for subsequent modifications. For instance, the synthesis of polysubstituted pyridines can be achieved through multi-step sequences involving cross-coupling reactions, C-H activation, and rearrangements.

One notable approach involves the Truce–Smiles rearrangement. A study detailed the synthesis of tetrasubstituted pyridines starting from immobilized L-glutamic acid β-methyl ester. acs.org The process involved sulfonation, alkylation with α-haloketones, and subsequent treatment with a strong base like potassium trimethylsilanolate (TMSOK) to induce the rearrangement and cyclization, ultimately forming the pyridine ring. acs.org While this specific example leads to a different substitution pattern, the underlying strategy of using amino acid-based starting materials and a key rearrangement could be adapted for the synthesis of complex nicotinic acid analogs.

Palladium-catalyzed cross-coupling reactions are a cornerstone for building complex aromatic systems. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For example, the synthesis of 3,4-disubstituted pyridin-2(1H)-ones has been achieved starting from 2,4-dichloro-3-nicotinic acid. beilstein-journals.org The process involved a selective SNAr reaction followed by an amide coupling, demonstrating how different positions on the pyridine ring can be selectively functionalized. beilstein-journals.org Such strategies are highly relevant for creating analogs of this compound, where the existing substituents would direct further functionalization.

Furthermore, three-component synthesis methods offer an efficient way to construct pyridylacetic acid derivatives, which can be precursors or analogs of nicotinic acids. acs.org One such method uses the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and then as electrophiles that can be opened by various nucleophiles to generate diverse products. acs.org This approach highlights the potential of multicomponent reactions to rapidly build a library of complex analogs from simple starting materials.

The introduction and manipulation of the fluorine substituent is another critical aspect. The synthesis of fluorinated analogs often employs specialized fluorinating reagents. For example, the synthesis of a fluorinated analog of 5-aminolevulinic acid involved an electrophilic fluorination step on a precursor molecule. nih.gov In the context of this compound, late-stage fluorination or the use of a pre-fluorinated building block are both viable strategies for creating novel analogs. The automated synthesis of fluorine-18 (B77423) labeled CXCR4 ligands, which involves conjugating a peptide with a 6-[¹⁸F]fluoronicotinic acid derivative, showcases advanced methods for incorporating fluorine isotopes, which is particularly relevant for developing imaging agents. nih.gov

The table below summarizes some advanced synthetic strategies that could be adapted for the synthesis of complex analogs of this compound.

Table 1: Advanced Synthetic Strategies for Pyridine Analogs

| Strategy | Key Reactions | Starting Material Example | Potential Application for Analogs | Citations |

|---|---|---|---|---|

| Truce–Smiles Rearrangement | Sulfonylation, Alkylation, Base-induced rearrangement, Cyclization | Immobilized L-glutamic acid derivative | Construction of highly substituted pyridine cores with novel substitution patterns. | acs.org |

| Palladium-Catalyzed Cross-Coupling | SNAr, Amide coupling | 2,4-dichloro-3-nicotinic acid | Selective functionalization at various positions of the nicotinic acid scaffold. | beilstein-journals.org |

| Three-Component Synthesis | Nucleophilic substitution on pyridine-N-oxide, Ring-opening of Meldrum's acid derivative | Pyridine-N-oxide, Meldrum's acid, Nucleophile (e.g., alcohol, amine) | Rapid generation of a diverse library of pyridylacetic acid derivatives. | acs.org |

| Electrophilic Fluorination | Fluorination of an enolate or other nucleophilic precursor | N-benzyloxycarbonylglycine derivative | Introduction of fluorine at specific positions to create fluorinated analogs. | nih.gov |

These advanced synthetic strategies provide a powerful toolkit for medicinal chemists to design and create novel and complex analogs of this compound, enabling the exploration of a wider chemical space and the potential discovery of new therapeutic agents.

Conceptual Frameworks and Methodological Innovations in Research on 6 Fluoro 5 Isopropoxynicotinic Acid

Application of Retrosynthetic Analysis for Compound Design

Retrosynthetic analysis is a cornerstone in the strategic planning of organic synthesis, and its application to a molecule like 6-Fluoro-5-isopropoxynicotinic acid is a prime example of its utility. The process begins with the target molecule and works backward by conceptually breaking it down into simpler, commercially available precursors. This disconnection approach must correspond to known and reliable chemical reactions.

For this compound, a primary disconnection would target the ether linkage and the carboxylic acid group on the pyridine (B92270) ring. A logical retrosynthetic pathway would involve the disconnection of the isopropoxy group, leading back to a 6-fluoro-5-hydroxynicotinic acid intermediate. This intermediate could then be further disconnected to simpler starting materials. Another key disconnection would be the carboxylic acid group, which can often be formed through the oxidation of a corresponding methyl or hydroxymethyl group.

A plausible retrosynthetic route could start from 2-fluoro-5-methylpyridine (B1304807). This commercially available starting material can be oxidized to form 6-fluoronicotinic acid. chemicalbook.com The subsequent introduction of the hydroxyl group at the 5-position, followed by an etherification reaction with an isopropyl source, would complete the synthesis. The selection of each step is guided by the principles of chemoselectivity, aiming to introduce reactive functional groups late in the synthesis to avoid unwanted side reactions. amazonaws.com

High-Throughput Screening Methodologies in Drug Discovery Research

High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target. nih.gov In the context of this compound and its derivatives, HTS would be employed to identify lead compounds with desired biological activities.

The process involves the use of automation and miniaturized assays to test thousands of compounds in a short period. nih.gov For instance, if this compound were being investigated as a potential inhibitor of a particular enzyme, an HTS campaign would be designed to measure the compound's ability to modulate the enzyme's activity. The trend in HTS is moving towards more physiologically relevant assays to improve the quality of the hits identified. nih.gov

The data generated from HTS is extensive and requires sophisticated data analysis tools to identify genuine "hits" and discard false positives. A successful HTS campaign could reveal structure-activity relationships (SARs) that guide the subsequent optimization of the lead compounds.

Computational Modeling and Simulation in Compound Design and Activity Prediction

Computational techniques are indispensable in modern medicinal chemistry for accelerating the drug design process and predicting the biological activity of novel compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking studies would be used to predict its binding mode within the active site of a target protein. This provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. This can help to refine the binding poses predicted by docking and to calculate the binding free energy, offering a more accurate prediction of the compound's potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by correlating the variation in the biological activity of a set of molecules with the variation in their physicochemical properties, which are represented by molecular descriptors.

For a series of analogs of this compound, a QSAR model could be built to predict the activity of newly designed compounds. This would involve synthesizing a training set of compounds, measuring their biological activity, and then using statistical methods to develop a mathematical equation that relates the structural features to the observed activity. This model can then be used to prioritize the synthesis of new compounds with potentially improved activity.

Advanced Analytical Techniques for Elucidating Biological Interactions

A variety of advanced analytical techniques are crucial for characterizing the biological interactions of this compound and its derivatives. Radioligand binding assays, for example, are used to determine the affinity of a compound for a specific receptor. In such an assay, a radiolabeled version of the compound or a known ligand is used to compete for binding to the target receptor.

For instance, derivatives of similar nicotinic acid compounds have been radiolabeled with fluorine-18 (B77423) for use in positron emission tomography (PET) imaging. nih.gov This technique allows for the non-invasive visualization and quantification of biological processes in vivo. A derivative of this compound could potentially be developed as a PET tracer to study the distribution and density of a target receptor in the brain, which is valuable in the research of neurological disorders. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-5-isopropoxynicotinic acid, and how can reaction conditions be optimized to improve yield?

- Methodology : Fluorination strategies (e.g., using DAST or Selectfluor) and nucleophilic substitution for isopropoxy group introduction should be explored. Optimization parameters include temperature, solvent polarity, and catalyst selection. For example, fluorinated nicotinic acid derivatives often require anhydrous conditions to minimize hydrolysis . A hypothetical table comparing reaction yields under varying conditions could guide optimization:

| Reaction Condition | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|